molecular formula C8H12O3 B14584698 Acetic acid;1-ethynylcyclobutan-1-ol CAS No. 61422-83-1

Acetic acid;1-ethynylcyclobutan-1-ol

Katalognummer: B14584698
CAS-Nummer: 61422-83-1
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: IHQHIXLBXYCJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-ethynylcyclobutan-1-ol is a compound that combines the properties of acetic acid and 1-ethynylcyclobutan-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative 1-ethynylcyclobutan-1-ol is a cyclobutane derivative with an ethynyl group and a hydroxyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-ethynylcyclobutan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-ethynylcyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in 1-ethynylcyclobutan-1-ol can be oxidized to form a ketone or an aldehyde.

    Reduction: The ethynyl group can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products include alkenes and alkanes.

    Substitution: The major products depend on the nucleophile used and can include halides, amines, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-ethynylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of acetic acid;1-ethynylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in the chemical industry and as a food preservative.

    1-ethynylcyclobutan-1-ol:

Uniqueness

Acetic acid;1-ethynylcyclobutan-1-ol is unique due to the combination of the properties of acetic acid and 1-ethynylcyclobutan-1-ol

Eigenschaften

CAS-Nummer

61422-83-1

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

acetic acid;1-ethynylcyclobutan-1-ol

InChI

InChI=1S/C6H8O.C2H4O2/c1-2-6(7)4-3-5-6;1-2(3)4/h1,7H,3-5H2;1H3,(H,3,4)

InChI-Schlüssel

IHQHIXLBXYCJBO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C#CC1(CCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.